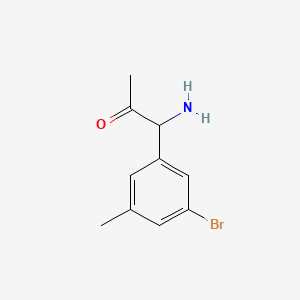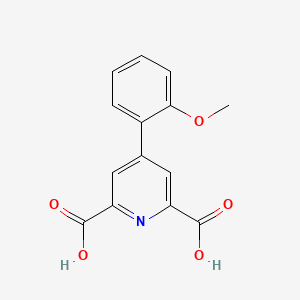
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H11NO5. It is a derivative of pyridine-2,6-dicarboxylic acid, where a methoxyphenyl group is attached to the fourth position of the pyridine ring.
Méthodes De Préparation
The synthesis of 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the Kröhnke method, which uses substituted benzaldehydes followed by oxidation of the methyl group . The reaction conditions typically involve the use of aqueous medium and permanganate oxidation. Another approach involves the use of 1,2,4-triazine precursors, followed by aza-Diels–Alder reaction and hydrolysis . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Complexation: The compound can form complexes with metal ions, such as copper(II), nickel(II), and zinc(II), in the presence of suitable ligands.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its carboxylate and pyridine groups. This coordination can lead to the formation of stable complexes with specific properties, such as fluorescence quenching in the presence of copper(II) ions . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion being complexed.
Comparaison Avec Des Composés Similaires
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
4-Arylpyridine-2,6-dicarboxylic acids: These compounds have similar structures but with different aryl groups attached to the pyridine ring.
Pyridine-2,6-dicarboxylic acid derivatives: These include compounds with various substituents on the pyridine ring, which can affect their chemical properties and applications.
Propriétés
Formule moléculaire |
C14H11NO5 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-12-5-3-2-4-9(12)8-6-10(13(16)17)15-11(7-8)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
UBHPUFMHJPFLIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


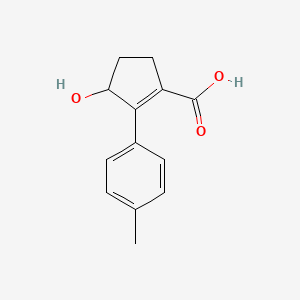
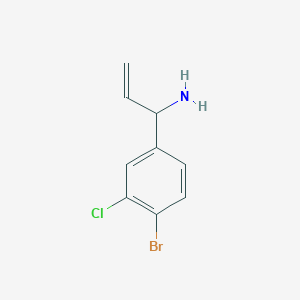
![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)
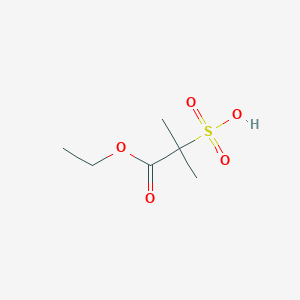
![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)

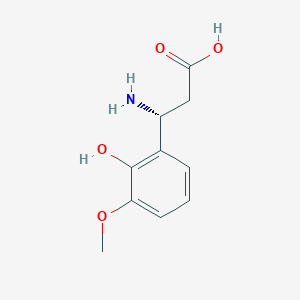
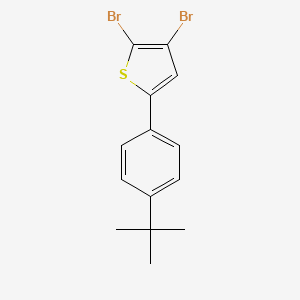
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)

